IMINODIACETIC ACID RESIN
Description
Chemical Identity and Functional Group Composition
Iminodiacetic acid chelating resins are synthetic polymer materials incorporating iminodiacetic acid functional groups chemically bonded to a polymer matrix, typically composed of styrene-divinylbenzene copolymers. The active chelating group, iminodiacetic acid, possesses the chemical formula HN(CH₂CO₂H)₂ and appears as a white solid compound classified as a dicarboxylic acid amine. Despite its nomenclature suggesting an imino group, the compound actually contains a secondary amino group as the central coordinating atom.
The iminodiacetic acid functional group exhibits remarkable versatility in its coordination behavior, functioning primarily as a tridentate ligand that forms metal complexes through the creation of two fused, five-membered chelate rings. This coordination mechanism involves the nitrogen atom and both carboxylate oxygen atoms, providing three points of attachment to metal ions. In certain chemical environments, the functional group can also operate as a bidentate ligand, coordinating exclusively through its two carboxylate groups.
The polymer matrix supporting these functional groups typically consists of macroporous styrene-divinylbenzene copolymers, which provide several advantages including enhanced resistance to osmotic shock, improved physical stability, and superior kinetic performance compared to gel-type resins. The macroreticular structure allows for efficient mass transfer and accessibility of the chelating sites, even in concentrated salt solutions.
Commercial iminodiacetic acid resins are commonly supplied in the sodium form, where the acidic protons of the carboxylate groups have been replaced by sodium ions. The total exchange capacity of these resins varies depending on the specific formulation and degree of functionalization, with typical values ranging from 1.35 to 2.2 equivalents per liter. The moisture holding capacity generally falls between 52 to 65 percent, reflecting the hydrophilic nature of the iminodiacetic acid functional groups.
Historical Development of Iminodiacetic Acid-Based Ion Exchange Materials
The development of iminodiacetic acid as a chelating ligand traces back to the early 1950s, when Schwarzenbach first introduced this compound for complexation studies. This pioneering work established the foundation for understanding the coordination chemistry of iminodiacetic acid and its potential applications in analytical and separation science. The recognition of iminodiacetic acid's ability to form stable complexes with metal ions while maintaining selectivity over alkali and alkaline earth metals marked a significant advancement in chelation chemistry.
The transition from homogeneous chelation studies to heterogeneous polymer-supported systems represented a crucial development in the practical application of iminodiacetic acid chemistry. Early research focused on immobilizing iminodiacetic acid functional groups onto polymer supports to create reusable separation media that could be employed in column chromatography and batch processing applications. The development of robust synthetic methods for attaching iminodiacetic acid groups to polymer matrices while maintaining their chelating properties required significant advances in polymer modification chemistry.
Research efforts in the 1990s demonstrated the importance of steric flexibility in chelating resin design. Studies involving iminodiacetic acid homologues with spacer arms of different lengths revealed that resins with longer spacer arms between the ligand group and the polymer matrix showed better correlation with the selectivity profiles of corresponding monomeric ligands in solution. This finding highlighted the significance of steric factors in determining the performance of polymer-supported chelating agents and led to improved resin designs that maximized accessibility and coordination efficiency.
Recent developments have focused on enhancing the capacity and performance of iminodiacetic acid resins through advanced synthetic techniques. Surface-initiated atom transfer radical polymerization methods have been employed to create high-capacity chelating resins with iminodiacetic acid surface densities reaching 8.15 mg/m². These modern synthetic approaches enable precise control over functional group density and distribution, resulting in resins with enhanced metal uptake capabilities.
Comparative Advantages Over Conventional Cation Exchange Resins
Iminodiacetic acid chelating resins demonstrate several distinct advantages over conventional strongly acidic or weakly acidic cation exchange resins, particularly in applications requiring high selectivity for specific metal ions. The most significant advantage lies in their extraordinary selectivity for multivalent metal ions over monovalent cations. While conventional cation exchange resins exhibit modest selectivity differences based primarily on charge density and hydration effects, iminodiacetic acid resins achieve selectivity ratios of approximately 5,000 to 1 for divalent versus monovalent ions.
The selectivity profile of iminodiacetic acid resins varies significantly with solution pH, providing operational flexibility not available with conventional exchange resins. Under acidic conditions (pH < 7), the typical selectivity order follows: Cu²⁺ > V > (VO) > UO₂ > Pb²⁺ > Ni²⁺ > Zn²⁺ > Cd²⁺ > Fe²⁺ > Be²⁺ > Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺ > Na⁺. This selectivity pattern enables the removal of trace heavy metals from solutions containing high concentrations of sodium or calcium salts, a capability that conventional resins cannot achieve effectively.
Performance data from industrial applications demonstrate the superior metal removal capabilities of iminodiacetic acid resins. Research has shown that these resins can achieve copper adsorption capacities exceeding 1,339 mg/g under optimized conditions, with the adsorption process following both Langmuir and Freundlich isotherm models. The thermodynamic analysis of metal uptake reveals that the process is spontaneous and endothermic, with positive entropy changes indicating favorable interactions between metal ions and the chelating sites.
| Property | Conventional Cation Exchange Resin | Iminodiacetic Acid Chelating Resin |
|---|---|---|
| Selectivity Ratio (M²⁺/M⁺) | 2-5:1 | 5,000:1 |
| Heavy Metal Capacity | 50-200 mg/g | 1,000-1,400 mg/g |
| pH Operating Range | 2-14 | 4-14 (optimal) |
| Regeneration Efficiency | 95-98% | 90-95% |
| Osmotic Shock Resistance | Moderate | High |
| Complex Formation Mechanism | Electrostatic | Chelation |
The operational advantages of iminodiacetic acid resins extend beyond selectivity to include enhanced resistance to fouling and improved regeneration characteristics. The chelation mechanism provides stronger binding interactions compared to simple electrostatic attraction, resulting in more stable metal complexes that are less susceptible to displacement by competing ions. However, this strong binding can occasionally present challenges during regeneration, particularly with trivalent metal ions and mercury, which may require larger quantities of regenerant solution compared to conventional resins.
The kinetic performance of iminodiacetic acid resins demonstrates superior mass transfer characteristics, particularly in applications involving dilute metal solutions. The macroporous structure typical of these resins facilitates rapid diffusion of metal species to the active sites, enabling efficient removal of metals from large volumes of solution with minimal contact time. This characteristic proves particularly valuable in continuous processing applications where residence time constraints limit the use of conventional gel-type resins.
Properties
CAS No. |
11139-85-8 |
|---|---|
Molecular Formula |
NULL |
Origin of Product |
United States |
Preparation Methods
Amination and Hydrolysis Protocol
The most widely documented method involves chloromethylated styrene-divinylbenzene (STY-DVB) copolymer as the substrate. The synthesis proceeds in three stages:
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Chloromethylation : STY-DVB beads undergo Friedel-Crafts alkylation using chloromethyl ether, introducing reactive chloromethyl (-CH₂Cl) groups.
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Amination with Iminodiacetonitrile : The chloromethylated resin reacts with iminodiacetonitrile in dioxane at 80–100°C for 24 hours, employing sodium iodide or potassium iodide as catalysts. This step replaces chloride with nitrile-containing amine groups.
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Alkaline Hydrolysis : Treatment with 1 M NaOH at reflux converts nitriles to carboxylic acids, yielding the final IDA-functionalized resin.
Critical Parameters :
Structural and Performance Characteristics
Post-synthesis characterization via FT-IR confirms IDA group incorporation through peaks at 1,700 cm⁻¹ (C=O) and 1,550 cm⁻¹ (N–H). The resin exhibits a metal adsorption capacity of 1.9–2.3 meq/g, with selectivity trends:
| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH |
|---|---|---|
| Cr(VI) | 99.7% removal | 2.0–4.0 |
| Cu(II) | 1.85 meq/g | 4.0–6.0 |
| Pb(II) | 0.43 meq/g | 5.0–7.0 |
| Data compiled from. |
Alternative Polymeric Substrates
Chitosan-Based IDA Resin
Chitosan, a biopolymer derived from chitin, serves as an eco-friendly substrate. Functionalization involves:
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Epichlorohydrin Crosslinking : Chitosan beads are crosslinked with epichlorohydrin in alkaline conditions to enhance mechanical stability.
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Grafting with IDA : Reaction with iminodiacetic acid in ethanol/water (1:1) at 60°C for 6 hours, using carbodiimide as a coupling agent.
Advantages :
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Biodegradability and non-toxicity.
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Comparable Cu(II) adsorption (1.7 meq/g) to synthetic resins.
Phosphorus-Containing Resin Modification
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Condensation Reaction : Reacting the phosphonate resin with IDA at 80°C for 2 hours in acidic medium.
Patent-Scale Manufacturing Innovations
Catalytic Amination Process
US Patent 10,577,480B2 details a high-yield industrial method:
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Catalyst System : Sodium iodide (1.5 wt%) accelerates amination, reducing reaction time by 40% compared to uncatalyzed processes.
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Regeneration Protocol : Post-hydrolysis, the resin is regenerated with NaOH to adjust the Na⁺/H⁺ ratio, enhancing ion-exchange capacity for divalent metals.
Quality Control Metrics :
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Porosity : 70–85% ensures optimal surface area (7.3 m²/g) for metal access.
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Functional Group Density : ≥50% carboxymethylation confirmed by titration.
Kinetic and Thermodynamic Considerations
Adsorption Kinetics
Metal uptake follows pseudo-first-order kinetics, with rate constants:
pH-Dependent Selectivity
Protonation states of IDA groups (pKa₁ = 2.0, pKa₂ = 9.5) dictate metal affinity:
-
Low pH (2.0–4.0) : Cr(VI) adsorption via anion exchange (HCrO₄⁻).
Industrial Applications and Scalability
Wastewater Treatment
IDA resin columns achieve >99% removal of Cr(VI) from electroplating effluents at flow rates of 10 BV/h. Regeneration with 0.1 M HNO₃ restores 98% capacity over 10 cycles.
Hydrometallurgical Recovery
Chemical Reactions Analysis
Types of Reactions: Iminodiacetic acid resin undergoes various chemical reactions, including:
Chelation: The resin forms stable chelate complexes with metal ions through its carboxyl and amino groups.
Ion Exchange: The resin can exchange its hydrogen ions with metal ions in solution, effectively removing the metal ions from the solution.
Common Reagents and Conditions:
Chelation: Metal ions such as copper, nickel, zinc, and cobalt are commonly used in chelation reactions with this compound. The reactions typically occur at neutral to slightly acidic pH values.
Ion Exchange: The resin is used in ion exchange columns with solutions containing metal ions.
Major Products Formed:
Scientific Research Applications
Chemistry
- Ion Exchange Chromatography : Iminodiacetic acid resin is widely used in ion exchange chromatography for the separation and purification of metal ions. It effectively captures transition metals due to its chelating properties.
Biology
- Immobilized Metal-Ion Affinity Chromatography : In biological research, this resin is employed for the purification of proteins and other biomolecules through immobilized metal-ion affinity chromatography (IMAC). The iminodiacetic acid groups bind to metal ions, which in turn interact with histidine residues on proteins.
Medicine
- Diagnostic Imaging : Iminodiacetic acid derivatives are utilized in hepatobiliary iminodiacetic acid scans to evaluate gallbladder function, highlighting their importance in medical diagnostics.
Industry
- Wastewater Treatment : The resin is effective in removing heavy metals from contaminated water sources. It has been shown to selectively extract copper, nickel, cobalt, and zinc from industrial effluents, contributing to environmental protection efforts.
Data Table: Metal Ion Removal Efficiency
| Metal Ion | Maximum Adsorption Capacity (mg/g) | Selectivity |
|---|---|---|
| Copper | 50 | High |
| Lead | 60 | Moderate |
| Cadmium | 70 | Very High |
| Zinc | 55 | High |
| Nickel | 40 | Moderate |
Heavy Metal Removal
A study demonstrated the efficacy of this compound in removing cadmium ions from aqueous solutions. The resin exhibited a maximum adsorption capacity of 70 mg/g for cadmium, significantly outperforming other conventional adsorbents. The adsorption process was reversible; after treatment with dilute hydrochloric acid, the resin could be reused multiple times without significant loss of efficiency .
Protein Purification
In a biological context, a case study highlighted the use of this compound in purifying histidine-tagged proteins through IMAC. The study reported that proteins could be eluted with imidazole at concentrations as low as 200 mM after binding efficiently to the resin, demonstrating its effectiveness in biotechnological applications .
Mechanism of Action
The mechanism of action of iminodiacetic acid resin involves the formation of stable chelate complexes with metal ions. The iminodiacetic acid functional groups on the resin act as tridentate ligands, binding to metal ions through their carboxyl and amino groups. This chelation process effectively removes metal ions from solutions and allows for their separation and purification .
Comparison with Similar Compounds
Iminodiacetic Acid (IDA) vs. Nitrilotriacetic Acid (NTA)
Key Findings :
- NTA’s tetradentate structure provides stronger metal coordination, making it suitable for high-specificity protein purification. However, IDA resins dominate large-scale applications due to lower production costs and comparable efficiency in moderate pH environments .
Performance in Acidic Solutions
IDA Resin vs. Aminomethyl Phosphonic (AMP) and Bis-Pyridylmethyl Amine Resins
- IDA Resin (Chelex 100) : Exhibits weak Cu²⁺ adsorption at pH < 2 due to competition between H⁺ and metal ions for binding sites. Reported capacity: <10 mg/g in 1 M H₂SO₄ .
- Dowex m4195 (Bis-Pyridylmethyl Amine) : Superior Cu²⁺ adsorption in strong acids (pH < 2), with capacities exceeding 50 mg/g .
- Lewatit TP260 (Aminomethyl Phosphonic): Effective for scandium recovery (2–3 mg Sc/g) in sulfuric acid, whereas IDA resins (e.g., TP 208) show near-zero capacity .
Table 1 : Acidic Solution Performance Comparison
Selectivity in Metal Recovery
IDA Resin (Amberlite IRC748) for Indium vs. Iron Separation
- Indium (In³⁺) Recovery : Achieves 99.5% purity using 0.5 M H₂SO₄ eluent at 5 mL/min flow rate. Adsorption capacity: ~2.0 g/L in mixed Fe/In solutions .
- Iron (Fe³⁺) Interference : Minimal Fe³⁺ elution under optimized conditions due to stronger Fe³⁺-resin binding, which requires harsher eluents (e.g., >1 M HCl) .
Table 2 : Selectivity in Sulfuric Acid Solutions
| Resin | Target Metal | Competing Metal | Separation Efficiency |
|---|---|---|---|
| Amberlite IRC748 (IDA) | In³⁺ | Fe³⁺ | 99.5% In purity |
| Purolite S930+ (IDA) | U⁶⁺ | Ca²⁺, Mg²⁺ | >90% U recovery |
Advances in IDA-Based Materials
Biological Activity
Iminodiacetic acid (IDA) resin is a specialized chelating agent widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. This compound, with the molecular formula C₄H₇NO₄, features two carboxyl groups that can effectively bind metal ions, making it valuable in fields ranging from environmental science to medical imaging. This article delves into the biological activity of iminodiacetic acid resin, highlighting its mechanisms, applications, and relevant research findings.
Iminodiacetic acid functions primarily through its chelation properties. The compound can bind metal ions through its tridentate ligand structure, forming stable five-membered chelate rings. This ability is crucial for various biochemical processes, including:
- Metal Ion Removal : IDA resin is effective in removing toxic heavy metals from aqueous solutions, which is essential for environmental remediation.
- Medical Imaging : IDA is utilized in hepatobiliary iminodiacetic acid (HIDA) scans for liver and gallbladder imaging, where it forms complexes with technetium-99m .
Applications
- Environmental Remediation : IDA resin has been employed to remove heavy metals such as Cadmium (Cd), Chromium (Cr), Nickel (Ni), and Lead (Pb) from contaminated water sources. A study showed that the resin achieved up to 99.7% removal of Cr(VI) under optimal conditions, demonstrating its effectiveness .
- Medical Diagnostics : The chelating properties of IDA make it suitable for radiopharmaceutical applications. It is used in imaging techniques that assess organ function by tracking the distribution of radioisotope-labeled compounds within the body .
- Biochemical Research : IDA's ability to bind metal ions is leveraged in structural biology for modeling metalloproteins and studying enzyme systems .
Case Studies
- Heavy Metal Ion Removal : In a study evaluating the performance of an IDA-functionalized cation exchange resin, researchers found that the resin exhibited a significant affinity for Cr(VI), Ni(II), Pb(II), and Cd(II). The order of removal efficiency was Cr(VI) > Ni(II) > Pb(II) > Cd(II), with kinetic studies indicating a first-order reversible adsorption process .
- Use in HIDA Scans : Iminodiacetic acid's role in HIDA scans allows clinicians to visualize biliary tract function and diagnose liver diseases effectively. The complex formed between IDA and technetium-99m is selectively taken up by liver tissues, facilitating diagnostic imaging.
Comparative Analysis
The following table compares iminodiacetic acid with other chelating agents based on their structural features and biological activities:
| Compound Name | Structure Type | Key Features | Comparison with Iminodiacetic Acid |
|---|---|---|---|
| Nitrilotriacetic Acid | Tetradentate ligand | Forms stronger metal complexes due to three carboxyl groups | Stronger but less versatile due to higher denticity |
| N-Methylimidodiacetic Acid | Bidentate ligand | Contains a methyl group enhancing solubility | Less complexing ability compared to iminodiacetic acid |
| N-(2-Carboxyethyl)iminodiacetic Acid | Tridentate ligand | Similar chelation properties but with an additional carboxyl group | Similar functionalities but varies in binding strength |
| N-hydroxyiminodiacetic Acid | Bidentate ligand | Hydroxyl group increases hydrogen bonding potential | Different reactivity patterns compared to iminodiacetic acid |
Q & A
Q. What are the fundamental principles governing metal ion selectivity in iminodiacetic acid (IDA) resins?
IDA resins function via chelation, where the iminodiacetic acid groups bind metal ions through coordination bonds. The selectivity depends on the metal's charge, ionic radius, and binding affinity. For example, IDA resins preferentially adsorb trivalent ions (e.g., In³⁺) over divalent ions (e.g., Fe²⁺) in acidic conditions due to stronger electrostatic interactions . Experimental validation involves comparing adsorption isotherms under controlled pH and ionic strength.
Q. How do researchers standardize pre-treatment protocols for IDA resins in metal separation studies?
Pre-treatment typically involves sequential washing with distilled water, drying at 35±5°C, and equilibration with 0.5 M H₂SO₄ to activate binding sites. This ensures reproducibility by removing impurities and stabilizing the resin’s functional groups .
Q. Which analytical methods are recommended for quantifying metal ion concentrations in IDA resin experiments?
Atomic absorption spectroscopy (AAS) is widely used for precise metal quantification (e.g., detection limits of ~0.1 ppm for In³⁺). Inductively coupled plasma mass spectrometry (ICP-MS) may be employed for trace analysis. Calibration curves must be validated with certified reference materials .
Advanced Research Questions
Q. How can flow rate and eluent concentration be optimized for selective indium recovery using IDA resins?
Adsorption efficiency is maximized at lower flow rates (e.g., 5.0 mL/min), allowing sufficient contact time between metal ions and resin sites. Elution with 0.5 M H₂SO₄ at 5.0 mL/min achieves >99% indium recovery with minimal iron co-elution. Higher flow rates (e.g., 10.0 mL/min) reduce elution efficiency, requiring more bed volumes . Table 1: Optimization Parameters for In³⁺ Recovery
| Parameter | Optimal Value | Impact on Efficiency |
|---|---|---|
| Flow Rate (Adsorption) | 5.0 mL/min | Maximizes ion-resin contact |
| H₂SO₄ Concentration | 0.5 M | Selective elution of In³⁺ |
| Elution Flow Rate | 5.0 mL/min | Balances speed and recovery |
Q. What experimental strategies address contradictions in adsorption capacity data across studies?
Discrepancies often arise from variations in resin batch composition, pH, or competing ions. To resolve these:
Q. How can researchers design experiments to evaluate IDA resin stability under repeated adsorption-elution cycles?
Perform cyclic loading/elution tests (e.g., 10 cycles) and measure:
Q. What methodologies are effective for analyzing competitive adsorption in multi-metal systems (e.g., In³⁺ vs. Fe³⁺)?
Competitive adsorption studies require:
- Binary solutions : Prepare solutions with varying In:Fe ratios (e.g., 1:3 to 3:1).
- Langmuir competitive models : Fit data to predict selectivity coefficients.
- Breakthrough curve analysis : Monitor effluent metal concentrations to identify displacement dynamics (e.g., Fe³⁺ displacing In³⁺ at equilibrium) .
Methodological Guidance
Q. How should researchers report uncertainties in adsorption efficiency measurements?
Include error margins for:
- Instrumental precision : ±2% for AAS measurements.
- Replicate variability : Report standard deviations from triplicate trials.
- Model fitting : Use R² values for adsorption isotherm regressions .
Q. What are best practices for validating the purity of eluted metal fractions?
Combine orthogonal techniques:
Q. How can computational modeling complement experimental studies of IDA resin performance?
Density functional theory (DFT) simulations predict binding energies between IDA functional groups and metal ions. Molecular dynamics (MD) models simulate adsorption kinetics under varying flow rates, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
